molecular formula C16H18Cl3N5O2 B13739460 7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride CAS No. 41572-59-2

7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride

Cat. No.: B13739460
CAS No.: 41572-59-2
M. Wt: 418.7 g/mol
InChI Key: QJDZYIFKIJTWSB-UHFFFAOYSA-N
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Description

7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride is a chemical compound with the molecular formula C20H28ClN5O4 It is a derivative of isoalloxazine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7,8-dichloroisoalloxazine and 2-(diethylamino)ethyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction temperature is maintained between 25-50°C.

    Catalysts and Reagents: Catalysts such as triethylamine or potassium carbonate are used to facilitate the reaction. The reaction may also involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

    Modulating Receptor Activity: It can interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Dimethyl-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride
  • 7,8-Dichloro-10-(2-(bis(2-hydroxyethyl)amino)ethyl)isoalloxazine hydrochloride
  • 7,8-Diethyl-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride

Uniqueness

7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride is unique due to the presence of chlorine atoms at the 7 and 8 positions, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

41572-59-2

Molecular Formula

C16H18Cl3N5O2

Molecular Weight

418.7 g/mol

IUPAC Name

2-(7,8-dichloro-2,4-dioxobenzo[g]pteridin-10-yl)ethyl-diethylazanium;chloride

InChI

InChI=1S/C16H17Cl2N5O2.ClH/c1-3-22(4-2)5-6-23-12-8-10(18)9(17)7-11(12)19-13-14(23)20-16(25)21-15(13)24;/h7-8H,3-6H2,1-2H3,(H,21,24,25);1H

InChI Key

QJDZYIFKIJTWSB-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C2=CC(=C(C=C2N=C3C1=NC(=O)NC3=O)Cl)Cl.[Cl-]

Origin of Product

United States

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